Ribavirin
Description
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-AFCXAGJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023557 | |
| Record name | Ribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless, White crystalline powder | |
CAS No. |
36791-04-5 | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36791-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribavirin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ribavirin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ribavirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ribavirin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |
| Record name | RIBAVIRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20994 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ribavirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIBAVIRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ribavirin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Traditional Fusion Method
The earliest synthesis of ribavirin involved a high-temperature fusion reaction between 3-carbomethoxytriazole and tetra-acetylribose at 160–165°C in the presence of bis(p-nitrophenyl)phosphate. This method, while straightforward, faced limitations:
-
Low Regioselectivity : Formation of undesired α-anomers and regioisomers required extensive purification.
-
Thermal Degradation : Prolonged heating led to decomposition, reducing yields to ≤40%.
-
Scalability Issues : The exothermic nature of the reaction posed safety challenges in industrial settings.
Despite these drawbacks, this method laid the groundwork for subsequent innovations in glycosylation strategies.
Improved Glycosylation Process
A patent by US7285660B2 revolutionized this compound synthesis by introducing a Lewis acid-catalyzed glycosylation reaction under milder conditions:
Key Steps :
-
Glycosylation : 3-Substituted triazoles (e.g., 3-carbomethoxy-1H-1,2,4-triazole) react with protected L-ribofuranose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) in the presence of SnCl₄ at <20°C.
-
Deprotection : Sequential alcoholysis (NaOMe/MeOH) removes acetyl and benzoyl groups.
-
Ammonolysis : Treatment with NH₃/MeOH at 1.9–2.5 atm converts ester groups to amides.
Advantages Over Fusion :
-
Stereocontrol : Exclusive formation of β-anomers confirmed by NOESY NMR.
-
Process Efficiency : Eliminates silylation steps, reducing raw material costs by 30%.
Enzymatic and Fermentation Approaches
Bacterial Fermentation with Engineered Strains
CN103146785B describes a fermentation method using Bacillus amyloliquefaciens TA208 engineered to overexpress purine nucleoside phosphorylase (PNPase):
Process Parameters :
| Component | Concentration | Role |
|---|---|---|
| Glucose | 100 g/L | Carbon source |
| TCA (precursor) | 15 mM | This compound precursor |
| Yeast extract | 20 g/L | Nitrogen source |
| Fermentation time | 48 hr | Optimal production window |
Outcomes :
-
Titer : 8.2 g/L this compound with 94% precursor conversion.
-
Cost Reduction : 40% lower than chemical methods due to simplified downstream processing.
Novel Synthetic Routes and Modifications
C-Nucleoside Analogues
PMC5405694 reports indium-mediated alkynylation followed by 1,3-dipolar cycloaddition to synthesize 2'-C-methylthis compound analogues:
Prodrug Conjugation Techniques
PMC4522399 details bile acid-ribavirin conjugates to enhance liver targeting:
-
Synthesis : this compound’s hydroxyl groups are protected with acetonide or benzylidene acetals before conjugating to L-valine or L-glutamic acid.
-
Efficacy : Prodrugs exhibit 6-fold higher hepatic accumulation vs. free this compound in murine models.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Fusion | 40 | 85 | 12,000 | Low |
| Glycosylation | 75 | 99.5 | 8,500 | High |
| Fermentation | 94* | 98 | 5,200 | Moderate |
*Precursor conversion rate.
Industrial-Scale Production Considerations
-
Chemical Synthesis : Preferred for high-purity batches (>99.5%) but requires stringent temperature control during glycosylation.
-
Fermentation : Economical for bulk production but limited by genetic instability of engineered strains.
-
Hybrid Approaches : Combining enzymatic deprotection (e.g., lipase-mediated ester hydrolysis) with chemical steps reduces energy consumption by 25% .
Chemical Reactions Analysis
Synthetic Reactions
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is synthesized via glycosylation and ammonolysis.
Activation via Phosphorylation
This compound is intracellularly phosphorylated by adenosine kinase to mono- (RMP), di- (RDP), and triphosphate (RTP) metabolites. RTP directly inhibits viral RNA polymerase .
Deamination Pathways
-
Viramidine → this compound : Catalyzed by adenosine deaminase (ADA) at pH 9.5, with catalytic efficiency 61 mM⁻¹s⁻¹ .
-
This compound → ICN3297 : ADA slowly deaminates this compound to an inactive triazole carboxylic acid (catalytic efficiency 0.037 mM⁻¹s⁻¹ at pH 7.3) .
Table 2: Key Metabolic Reactions
Degradation and Stability
-
Hydrolysis : this compound degrades via deribosylation and amide hydrolysis to triazole carboxylic acid metabolites. These pathways are pH-dependent and non-enzymatic .
-
Oxidative Stability : Stable under normal conditions but reacts with strong oxidizing agents, necessitating storage in inert atmospheres .
HPLC Retention Times
| Compound | Retention Time (min) | Column Used | Source |
|---|---|---|---|
| This compound | 4.53 | SepaChrom C18-Extreme | |
| 1,2,4-Triazole-3-carboxamide | 3.25 | Supelco C18 |
Oscillating Reaction Analysis
This compound perturbs the Belousov-Zhabotinsky (B-Z) oscillating reaction by interacting with bromide ions. Maximum response occurs at the oscillation cycle’s peak (Figure 4 in ) .
Polymorphic Control
This compound crystallizes in two forms:
-
Form I : Melting point 166–168°C (aqueous ethanol crystallization).
-
Form II : Melting point 174–176°C (ethanol crystallization).
Industrial processes selectively produce Form I using aqueous methanol and controlled cooling (<50°C) .
This compound’s chemical profile underscores its complexity as a synthetic nucleoside analog. Its reactions—spanning enzymatic activation, metabolic degradation, and polymorphic crystallization—are critical for optimizing therapeutic efficacy and manufacturing processes. The integration of chemoenzymatic methods and advanced analytical techniques continues to refine its production and quality control .
Scientific Research Applications
Chronic Hepatitis C Virus (HCV) Infection
Ribavirin has been a cornerstone in the treatment of chronic HCV infection, often used in combination with direct-acting antivirals (DAAs).
- Clinical Efficacy : Studies have shown that this compound enhances the sustained virologic response (SVR) rates when combined with DAAs like ledipasvir and sofosbuvir. For instance, a study indicated SVR rates of 100% with a 24-week regimen including this compound .
- Current Guidelines : The American Association for the Study of Liver Diseases recommends this compound for certain patient populations, particularly those with advanced liver disease or prior treatment failures .
Respiratory Syncytial Virus (RSV)
This compound is approved for aerosolized administration in infants and young children with severe RSV infections.
- Clinical Outcomes : A review of multiple studies indicated that this compound reduces progression to severe lower respiratory tract disease and mortality in pediatric patients .
Other Viral Infections
Research into this compound's efficacy against other viral infections continues:
- Influenza : this compound has shown potential against influenza viruses; however, its role remains controversial due to mixed evidence regarding its effectiveness compared to other antivirals like oseltamivir .
- Lassa Fever : The effectiveness of this compound in treating Lassa fever has been debated, with some studies suggesting it may reduce mortality in specific subgroups . However, overall evidence remains inconclusive due to biases in study designs.
- MERS-CoV : Early studies indicated that this compound combined with interferon could exhibit antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), although clinical outcomes varied significantly among cases .
Case Study 1: HCV Treatment
A retrospective analysis demonstrated that patients with chronic HCV who received a regimen including this compound had higher SVR rates compared to those who did not receive it, particularly among treatment-experienced patients .
Case Study 2: RSV Infection
In a cohort study involving pediatric patients with severe RSV infection, the use of aerosolized this compound was associated with a significant decrease in hospitalization duration and lower mortality rates compared to historical controls .
Future Directions and Research
Ongoing research is focused on optimizing this compound’s use across various viral infections. Current studies are examining its potential role in combination therapies for emerging viruses and its efficacy in different patient demographics.
Mechanism of Action
Ribavirin exerts its antiviral effects through multiple mechanisms:
Inhibition of Inosine Monophosphate Dehydrogenase: This leads to a decrease in guanosine triphosphate levels, which are essential for viral RNA synthesis.
Inhibition of RNA-Dependent RNA Polymerase: This prevents viral RNA replication.
Induction of Viral Mutagenesis: this compound induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.
Immune Modulation: this compound modulates the host immune response, enhancing the antiviral effects of interferon
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Mechanistic Comparison
| Compound | Key Structural Features | Primary Target | Clinical Use |
|---|---|---|---|
| This compound | 1,2,4-triazole, ribose moiety | IMPDH, eIF4E, RNA viruses | Hepatitis C, RSV, investigational cancers |
| Tiazofurin | Thiazole-4-carboxamide | IMPDH | Blast crisis CML (investigational) |
| DZNep | Cyclopenten, 4-aminoimidazo-pyridine | Histone methyltransferases | Epigenetic therapies (preclinical) |
| 5-Azacytidine | Cytidine analog with azide group | DNMT | Myelodysplastic syndromes |
Biological Activity
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. It is primarily used in the treatment of various viral infections, including hepatitis C and certain viral hemorrhagic fevers. Its biological activity is characterized by multiple mechanisms of action, which contribute to its effectiveness against a range of RNA and DNA viruses.
This compound exerts its antiviral effects through several key mechanisms:
- Inhibition of Viral RNA Synthesis : this compound is phosphorylated intracellularly to this compound triphosphate (RTP), which inhibits viral mRNA polymerase by binding to its nucleotide binding site. This prevents the incorporation of correct nucleotides, leading to reduced viral replication and the production of defective virions .
- Mutagenesis : RTP induces an "error catastrophe" in RNA viruses by increasing mutation rates during viral replication. This results in the generation of non-viable viral particles, effectively limiting the spread of infection .
- Inhibition of Host Enzymes : this compound acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to decreased levels of guanosine triphosphate (GTP). This reduction in GTP limits viral protein synthesis and genome replication .
- Immunomodulatory Effects : Beyond its direct antiviral activity, this compound modulates the host immune response by shifting T-helper cell responses from Th2 to Th1, enhancing the overall immune response against viral infections .
Clinical Applications and Efficacy
This compound has been employed in various clinical settings, particularly for treating viral infections such as hepatitis C and Lassa fever.
Hepatitis C
In combination with interferon, this compound has shown significant efficacy in treating chronic hepatitis C. The combination therapy enhances sustained virologic response rates compared to monotherapy . Studies have demonstrated that this compound contributes to rapid viral load reduction and improved patient outcomes.
Lassa Fever
The use of this compound in treating Lassa fever has been controversial. Although some studies suggest it may lower mortality rates, others indicate potential risks, particularly in patients with elevated liver enzymes (AST). A systematic review found that this compound treatment was associated with lower mortality rates in specific subgroups but raised concerns about bias in the data .
Case Studies
Several case studies illustrate the variable efficacy of this compound across different viral infections:
- Chronic Hepatitis E : A patient treated with this compound for chronic hepatitis E showed undetectable levels of HEV RNA after 4 weeks of therapy, indicating effective viral clearance .
- Lassa Fever : In a cohort study, patients treated with this compound within 7 days of symptom onset had significantly lower mortality rates compared to those treated later. The odds ratios indicated a protective effect when treatment was initiated early .
Research Findings
Research continues to explore the full breadth of this compound's antiviral capabilities:
- Virus Load Kinetics : A study on Lassa fever patients indicated that those treated with this compound typically achieved viral clearance within 3–4 weeks, with a median time to clearance being 10 days .
- Pharmacokinetics : The phosphorylation pathway of this compound is crucial for its antiviral activity, with adenosine kinase being a key enzyme in converting this compound to its active triphosphate form. This conversion is essential for its mechanism against various viruses .
Summary Table: Mechanisms and Clinical Applications
| Mechanism | Description | Clinical Application |
|---|---|---|
| Inhibition of RNA Synthesis | Prevents correct nucleotide incorporation via mRNA polymerase inhibition | Hepatitis C |
| Induction of Mutagenesis | Increases mutation frequency leading to non-viable virions | Hepatitis C |
| IMPDH Inhibition | Reduces GTP levels affecting viral protein synthesis | Hepatitis C, Lassa fever |
| Immunomodulation | Shifts immune response enhancing antiviral activity | Various viral infections |
Q & A
Q. What experimental protocols are recommended for assessing Ribavirin's antiviral efficacy in vitro?
Methodological Answer:
- Use cell lines such as Vero-E6 or Caco2 cells infected with target viruses (e.g., SARS-CoV-2).
- Determine this compound concentrations via dose-response curves (e.g., 5–50 µM) and measure viral load reduction via qRT-PCR or plaque assays.
- Include controls (untreated cells, solvent-only) and triplicate replicates. Statistical analysis should employ paired two-tailed t-tests with significance thresholds (e.g., p < 0.05) .
- Validate cytotoxicity using MTT or flow cytometry to ensure observed effects are not due to cell death .
Q. How do researchers address conflicting data on this compound's efficacy against RNA viruses in different host systems?
Methodological Answer:
- Compare in vitro vs. in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations.
- Analyze host-specific factors (e.g., immune response modulation in animal models vs. immortalized cell lines).
- Use meta-analyses to reconcile discrepancies, focusing on variables like viral strain, dosage regimens, and co-administered therapies .
Advanced Research Questions
Q. What mechanisms explain this compound's off-target effects, such as TMPRSS2 downregulation in SARS-CoV-2-infected cells?
Methodological Answer:
- Conduct transcriptomic profiling (RNA-seq) of treated cells to identify this compound-responsive pathways (e.g., interferon signaling, protease inhibition).
- Validate findings via siRNA knockdown of candidate genes (e.g., TMPRSS2) and assess viral entry/assembly changes using pseudovirus neutralization assays.
- Reference flow cytometry data (e.g., 25 µM this compound reduces TMPRSS2 expression by 40–60% in Vero-E6 cells) and correlate with viral replication kinetics .
Q. How can researchers design studies to resolve contradictions between this compound's in vitro mutagenic activity and clinical outcomes in chronic hepatitis C?
Methodological Answer:
- Use deep sequencing to quantify viral quasi-species diversity pre- and post-treatment in clinical samples.
- Compare mutation rates in HCV polymerase (NS5B) under this compound pressure vs. untreated controls.
- Incorporate host immune response metrics (e.g., cytokine levels) to differentiate drug-induced mutagenesis from immune-mediated viral clearance .
Q. What statistical approaches are optimal for analyzing this compound's safety profile in large-scale pharmacovigilance datasets?
Methodological Answer:
- Apply disproportionality analysis (e.g., Proportional Reporting Ratio [PRR], Reporting Odds Ratio [ROR]) to FAERS or WHO VigiBase data.
- Adjust for confounders (e.g., comorbidities, concomitant drugs) using multivariate regression.
- Prioritize signals with PRR ≥ 2, ROR 95% CI > 1, and ≥3 cases, as demonstrated in FAERS mining studies .
Methodological Frameworks
Q. How to optimize combination therapy studies involving this compound and direct-acting antivirals (DAAs)?
Methodological Answer:
- Use factorial design experiments to assess synergistic/additive effects (e.g., this compound + Sofosbuvir).
- Measure combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy.
- Validate findings in primary human hepatocytes or patient-derived organoids to enhance translational relevance .
Q. What experimental controls are critical for this compound resistance studies?
Methodological Answer:
- Include serial passaging of viruses under subtherapeutic this compound concentrations to select resistant mutants.
- Sequence viral genomes at each passage to track mutation accumulation (e.g., NS5B substitutions).
- Cross-validate resistance phenotypes using reverse genetics (e.g., infectious clones with engineered mutations) .
Data Interpretation and Reporting
Q. How should researchers report this compound's host-targeting effects without overinterpreting preliminary data?
Methodological Answer:
- Clearly distinguish correlation from causation using gain/loss-of-function experiments (e.g., CRISPR-Cas9 knockout of proposed host targets).
- Adhere to reporting standards (e.g., Beilstein Journal guidelines): avoid redundant data in text/tables, provide raw datasets as supplementary files, and cite prior conflicting findings .
Q. What criteria define a robust preclinical model for this compound's efficacy against emerging viruses?
Methodological Answer:
- Select models with humanized immune systems (e.g., human ACE2-transgenic mice for SARS-CoV-2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
